molecular formula C8H5Cl3F2 B6326934 (2,2,2-Trichloro-1,1-difluoroethyl)benzene CAS No. 5415-66-7

(2,2,2-Trichloro-1,1-difluoroethyl)benzene

Cat. No.: B6326934
CAS No.: 5415-66-7
M. Wt: 245.5 g/mol
InChI Key: YYGATSUMHBONFA-UHFFFAOYSA-N
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Description

(2,2,2-Trichloro-1,1-difluoroethyl)benzene is a halogenated aromatic compound characterized by a benzene ring substituted with a trichloro-difluoroethyl group (-CCl₃CF₂).

Properties

IUPAC Name

(2,2,2-trichloro-1,1-difluoroethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl3F2/c9-8(10,11)7(12,13)6-4-2-1-3-5-6/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYGATSUMHBONFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(Cl)(Cl)Cl)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl3F2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10278854
Record name (2,2,2-trichloro-1,1-difluoroethyl)benzene
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Molecular Weight

245.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5415-66-7
Record name Benzene, (2,2,2-trichloro-1,1-difluoroethyl)-
Source CAS Common Chemistry
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Record name NSC 10343
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Record name NSC10343
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Record name (2,2,2-trichloro-1,1-difluoroethyl)benzene
Source EPA DSSTox
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Preparation Methods

The synthesis of (2,2,2-Trichloro-1,1-difluoroethyl)benzene typically involves the reaction of benzene with (2,2,2-Trichloro-1,1-difluoroethyl) chloride under specific conditions. The reaction is usually carried out in the presence of a catalyst such as aluminum chloride (AlCl3) to facilitate the Friedel-Crafts alkylation process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

(2,2,2-Trichloro-1,1-difluoroethyl)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions, where the benzene ring reacts with electrophiles.

    Reduction Reactions: The trichloro and difluoro groups can be reduced under specific conditions to form different products.

    Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives.

Common reagents used in these reactions include aluminum chloride (AlCl3) for substitution, hydrogen gas (H2) with a palladium catalyst for reduction, and potassium permanganate (KMnO4) for oxidation. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

(2,2,2-Trichloro-1,1-difluoroethyl)benzene is widely used in scientific research due to its unique chemical properties. Some of its applications include:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Pharmaceutical Development: The compound is used in the development of new drugs and therapeutic agents.

    Material Science: It is utilized in the creation of new materials with specific properties.

    Chemical Research:

Mechanism of Action

The mechanism of action of (2,2,2-Trichloro-1,1-difluoroethyl)benzene involves its interaction with specific molecular targets and pathways. The trichloro and difluoro groups can influence the reactivity and stability of the compound, making it suitable for various chemical reactions. The benzene ring provides a stable framework for these interactions, allowing the compound to participate in a wide range of chemical processes.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest structural analogs include:

Dichlorodiphenyltrichloroethane (DDT, CAS 50-29-3)
  • Structure : Two para-chlorophenyl groups attached to a trichloroethyl chain (1,1′-(2,2,2-trichloroethylidene)bis(4-chlorobenzene)) .
  • Key Differences: DDT has two chlorinated benzene rings, whereas (2,2,2-Trichloro-1,1-difluoroethyl)benzene has a single benzene ring with fluorine substitution. The presence of fluorine in the target compound may reduce environmental persistence compared to DDT’s chlorine-dominated structure, which is notorious for bioaccumulation .
Methoxychlor (CAS 72-43-5)
  • Structure : 1,1′-(2,2,2-Trichloroethylidene)bis(4-methoxybenzene) .
  • Key Differences :
    • Methoxychlor substitutes chlorine with methoxy (-OCH₃) groups on the benzene rings, enhancing biodegradability.
    • In contrast, the fluorine and chlorine combination in this compound may increase chemical stability but reduce endocrine-disrupting activity compared to methoxychlor .
1,1-Diphenyl-2,2,2-trichloroethane (DPE, CAS 2971-22-4)
  • Structure : Two phenyl groups attached to a trichloroethyl chain (Benzene,1,1'-(2,2,2-trichloroethylidene)bis-) .
  • Fluorine’s electron-withdrawing effects in this compound may enhance resistance to nucleophilic substitution reactions .

Physicochemical Properties

Property This compound (Inferred) DDT Methoxychlor DPE
Molecular Formula C₈H₅Cl₃F₂ (hypothetical) C₁₄H₉Cl₅ C₁₆H₁₅Cl₃O₂ C₁₄H₁₁Cl₃
Halogen Substitution Cl₃F₂ on ethyl chain Cl₅ on ethyl + benzene rings Cl₃ on ethyl + OCH₃ on benzene Cl₃ on ethyl + phenyl groups
Polarity Moderate (due to F) Low Moderate (due to OCH₃) Low
Bioaccumulation Likely lower than DDT High Moderate High

Toxicity and Environmental Impact

  • DDT: Classified as a Group 2B carcinogen (possibly carcinogenic to humans) by IARC due to metabolic release of dichlorodiphenyldichloroethylene (DDE) .
  • Methoxychlor : Less persistent than DDT but exhibits estrogenic activity .
  • This compound : Fluorine substitution may reduce metabolic activation to toxic intermediates compared to DDT. However, trichloroethyl groups are associated with hepatotoxicity in analogs like chloral hydrate (CAS 302-17-0) .

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